[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid is a synthetic organic compound with the molecular formula C24H18O5 It is a derivative of chromen-2-one (coumarin) and is characterized by the presence of a phenyl group, a methyl group, and an acetic acid moiety attached to the chromen-2-one core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid typically involves the reaction of 7-hydroxy-4-methylcoumarin with ethyl chloroacetate in the presence of a base, followed by hydrolysis to yield the desired product . The reaction conditions generally include:
Starting Materials: 7-hydroxy-4-methylcoumarin and ethyl chloroacetate.
Reagents: A base such as sodium hydroxide or potassium carbonate.
Solvent: An organic solvent like ethanol or methanol.
Reaction Temperature: Typically around 50-60°C.
Reaction Time: Several hours, depending on the specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the carbonyl group to an alcohol.
Substitution: The phenyl group or the acetic acid moiety can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Various electrophiles or nucleophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, although specific medical applications are still under research.
Industry: Potential use in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Wirkmechanismus
The mechanism of action of [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific application. For example, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
7-hydroxy-4-methylcoumarin: A precursor in the synthesis of [(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid.
4-methyl-2-oxo-2H-chromen-7-yl acetate: Another derivative of chromen-2-one with similar structural features.
Uniqueness
This compound is unique due to the presence of both a phenyl group and an acetic acid moiety attached to the chromen-2-one core. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biologische Aktivität
[(8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetic acid, also known by its CAS number 307547-34-8, is a compound belonging to the class of coumarins. This compound has garnered attention due to its potential biological activities, including anti-cancer properties, enzyme inhibition, and effects on various biochemical pathways. This article aims to provide a detailed overview of its biological activity based on diverse research findings.
The molecular formula of this compound is C₁₈H₁₄O₅, with a molar mass of 310.3 g/mol. It is classified as an irritant and is used in various chemical applications .
1. Anti-Cancer Properties
Research indicates that coumarin derivatives, including this compound, exhibit significant anti-cancer activity. A study focused on the compound's ability to inhibit histone deacetylases (HDACs), which are enzymes involved in cancer progression. The compound showed selective inhibition against certain HDAC isoforms, suggesting potential as an anti-cancer agent .
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. In particular, it has shown promise in inhibiting specific classes of HDACs (IC50 values ranging from 14 to 67 nM), which are crucial in regulating gene expression and cellular processes related to cancer .
3. Biochemical Pathway Regulation
Studies have demonstrated that this compound can influence several biochemical pathways by modulating transcription factors and signaling pathways involved in cell proliferation and apoptosis .
Case Study 1: HDAC Inhibition
In a comprehensive study examining the effects of various coumarin derivatives on HDAC activity, this compound was found to selectively inhibit HDAC1–3 and HDAC10 over other isoforms, highlighting its potential for targeted cancer therapies .
Case Study 2: Antioxidant Activity
Another research effort evaluated the antioxidant properties of this compound alongside its capacity to protect cells from oxidative stress. The findings indicated that it could reduce reactive oxygen species (ROS) levels in vitro, suggesting additional therapeutic benefits beyond its anti-cancer properties .
Data Table: Biological Activity Overview
Eigenschaften
IUPAC Name |
2-(8-methyl-2-oxo-4-phenylchromen-7-yl)oxyacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11-15(22-10-16(19)20)8-7-13-14(9-17(21)23-18(11)13)12-5-3-2-4-6-12/h2-9H,10H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGUFVKWKXBGGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.